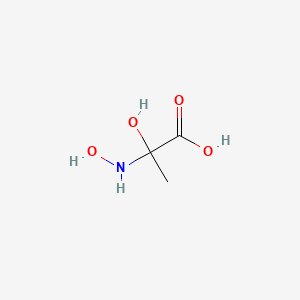![molecular formula C9H8N6O2S B12901990 N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine CAS No. 88541-05-3](/img/structure/B12901990.png)
N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and guanidine moiety in the structure of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and an appropriate amine. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate. The intermediate product, 4-nitrophenylthiosemicarbazide, is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound .
Industrial Production Methods
Industrial production of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the thiadiazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group and guanidine moiety play crucial roles in the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)thiourea: Similar structure but contains a thiourea group instead of guanidine.
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)amine: Similar structure but contains an amine group instead of guanidine.
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)hydrazine: Similar structure but contains a hydrazine group instead of guanidine.
Uniqueness
1-(3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl)guanidine is unique due to the presence of both the nitrophenyl group and guanidine moiety, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
88541-05-3 |
|---|---|
Formule moléculaire |
C9H8N6O2S |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
2-[3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)13-9-12-7(14-18-9)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) |
Clé InChI |
GCIAXBYBBWFVKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NSC(=N2)N=C(N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



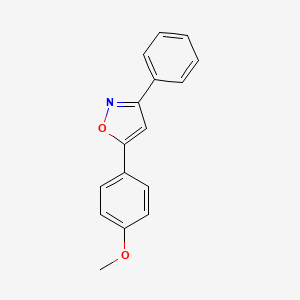
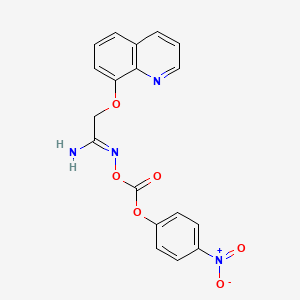
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
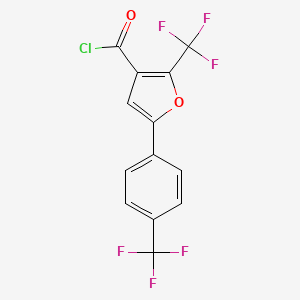

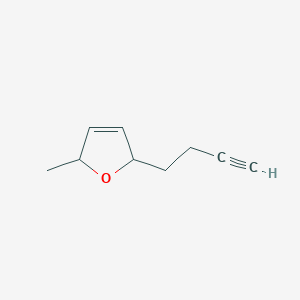
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
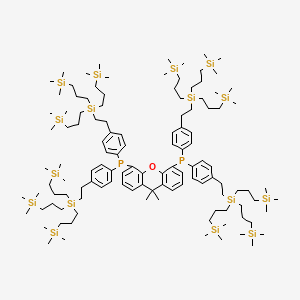
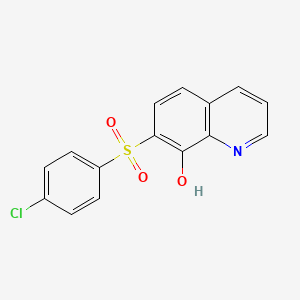
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
